Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their biological significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines
Scientific Research Applications
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound and its derivatives can be used as probes or inhibitors in biological studies to investigate enzyme functions and metabolic pathways.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular processes. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methyl groups may contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A similar compound with hydroxyl groups at positions 4 and 6, known for its biological activity.
5-Hydroxy-2,4-dimethylpyrimidine: Another related compound with hydroxyl and methyl groups at different positions on the pyrimidine ring.
Uniqueness
Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups on the pyrimidine ring, which can enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOGQITVSLMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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